Product packaging for 4-Isocyanatobutanoic acid(Cat. No.:CAS No. 44855-96-1)

4-Isocyanatobutanoic acid

Cat. No.: B3328345
CAS No.: 44855-96-1
M. Wt: 129.11 g/mol
InChI Key: XTRKEAGRGSMYRL-UHFFFAOYSA-N
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Description

4-Isocyanatobutanoic acid is an organic compound that serves as a valuable building block and intermediate in synthetic organic chemistry and pharmaceutical research. Its molecular structure, featuring both a reactive isocyanate group and a carboxylic acid functional group, makes it a versatile precursor for the synthesis of more complex molecules. While direct research applications for this compound are not extensively publicized, a closely related compound, 3-(4-Chlorophenyl)-4-isocyanatobutanoic acid, is explicitly identified and used as a specified impurity in the pharmaceutical manufacturing and quality control of Baclofen . This highlights the critical role of the this compound structure in the context of developing and analyzing pharmaceutical compounds, ensuring drug safety and regulatory compliance for Abbreviated New Drug Applications (ANDA) . Researchers may utilize this compound in method development, validation, and as a reference standard to maintain rigorous quality control during commercial drug production. This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO3 B3328345 4-Isocyanatobutanoic acid CAS No. 44855-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyanatobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c7-4-6-3-1-2-5(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRKEAGRGSMYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Isocyanatobutanoic Acid and Its Precursors

Strategies for Isocyanate Group Introduction in Carboxylic Acid Systems

The formation of the isocyanate group (–N=C=O) in a molecule that also contains a carboxylic acid presents a significant synthetic challenge due to the reactivity of the isocyanate group with the acidic proton of the carboxyl group. Therefore, synthetic strategies often involve the use of carboxylic acid precursors where the acid functionality is protected, typically as an ester, which can be saponified post-synthesis.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govrsc.org The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to yield the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The mechanism is considered a concerted process, involving the migration of the alkyl or aryl group and the expulsion of dinitrogen gas simultaneously, which ensures retention of configuration at the migrating center. wikipedia.org

For the synthesis of 4-isocyanatobutanoic acid, a suitable precursor would be a derivative of succinic acid or glutamic acid. A common approach involves the following steps:

Preparation of the Acyl Azide : The precursor carboxylic acid is first converted into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide salt, such as sodium azide, to form the acyl azide. nih.gov

Rearrangement : The acyl azide is then heated in an inert solvent (e.g., benzene, toluene) to induce the rearrangement, forming the isocyanate. nih.gov

A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups. wikipedia.org In the context of this compound synthesis, the carboxylic acid group of the precursor must be protected, for example as a methyl or ethyl ester, to prevent unwanted side reactions. The ester can then be hydrolyzed in a final step to yield the target molecule. Modern variations of this reaction can be performed as a one-pot synthesis from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). almacgroup.com Continuous flow processing has also been developed to enhance the safety and scalability of the Curtius rearrangement by managing the exothermic nature of the reaction and the use of potentially explosive azide intermediates. almacgroup.com

Reaction Description Key Reagents Reference
Curtius Rearrangement Thermal decomposition of an acyl azide to an isocyanate.Acyl azide, Heat wikipedia.orgorganic-chemistry.org
Acyl Azide Formation Conversion of a carboxylic acid (or acyl chloride) to an acyl azide.Sodium azide (NaN₃), Diphenylphosphoryl azide (DPPA) nih.govalmacgroup.com

Phosgenation The traditional and most established industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.gov This process is highly efficient and cost-effective but involves the use of extremely toxic phosgene and generates hydrogen chloride as a corrosive byproduct, posing significant safety and environmental concerns. nih.gov For this compound, this route would start from 4-aminobutanoic acid. The process typically occurs in two stages: the formation of a carbamoyl (B1232498) chloride at low temperatures, followed by thermal dehydrochlorination at higher temperatures to yield the isocyanate. nih.gov

Phosgene-Free Routes In response to the hazards of phosgene, several phosgene-free synthetic pathways have been developed. These methods are considered greener and safer alternatives. nih.govnih.gov

Carbonylation Reactions : Direct carbonylation of nitro compounds or oxidative carbonylation of amines using carbon monoxide can produce isocyanates. nih.gov

Thermal Decomposition of Carbamates : A prominent phosgene-free route involves the synthesis of a carbamate (B1207046) ester from an amine, followed by thermal decomposition to the isocyanate and an alcohol. nih.gov For instance, 4-aminobutanoic acid (or its ester) could be reacted with a dialkyl carbonate, like dimethyl carbonate, to form a methyl carbamate intermediate, which is then heated to produce the isocyanate. researchgate.netgoogle.com Catalysts, such as bimetallic systems (e.g., Zn-Co), can be employed to facilitate the thermal decomposition of the carbamate at lower temperatures. nih.gov

Method Precursor Key Reagents Advantages Disadvantages Reference
Phosgenation 4-Aminobutanoic acidPhosgene (COCl₂)High yield, established processHighly toxic reagent, corrosive byproduct (HCl) nih.gov
Phosgene-Free (Carbamate) 4-Aminobutanoic acidDialkyl carbonate, Urea (B33335)Avoids phosgene, greener chemistryOften requires catalysts, higher temperatures nih.govgoogle.com

Modern organic synthesis has focused on developing novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of isocyanate production. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling : A recently developed method involves the palladium-catalyzed cross-coupling of boronic acids with a specialized thioimidate reagent that acts as a source for the "-NCO" group. nih.gov This allows for the formal insertion of carbon monoxide into an organoboronic acid, providing a novel route to acyl precursors that can lead to isocyanates. nih.gov

Catalytic Carbonylative Reactions : Transition-metal catalysts are used in various carbonylative reactions to synthesize isocyanates. For example, the reductive carbonylation of nitroaromatics and the oxidative carbonylation of primary amines are catalytic processes that offer alternatives to phosgenation. nih.gov

Catalysis in Phosgene-Free Routes : As mentioned, catalysts are crucial for improving the efficiency of phosgene-free methods. Lewis acids and various metal complexes have been shown to lower the decomposition temperature of carbamates, making the process more energy-efficient and preventing side reactions. rug.nl

Synthesis of Butanoic Acid Derivatives as Precursors

The successful synthesis of this compound relies on the availability of suitable butanoic acid precursors. The choice of precursor is dictated by the chosen synthetic route for introducing the isocyanate group.

For Curtius Rearrangement : The precursor is typically a dicarboxylic acid derivative where one carboxyl group is masked. A suitable starting material is succinic anhydride (B1165640) . Ring-opening of the anhydride with an alcohol (e.g., methanol (B129727) or ethanol) yields a monoester, 4-methoxy-4-oxobutanoic acid or 4-ethoxy-4-oxobutanoic acid . The remaining free carboxylic acid group can then be converted to the acyl azide required for the Curtius rearrangement.

For Phosgenation/Phosgene-Free Routes : The key precursor is 4-aminobutanoic acid (also known as gamma-aminobutyric acid, GABA). This bifunctional molecule provides the necessary amine group for conversion to the isocyanate. Industrially, butyric acid can be produced via the oxidation of butyraldehyde (B50154) derived from petrochemical sources. nih.gov Biosynthetic routes using microbial fermentation, particularly with Clostridium species, are also well-established for producing butyric acid. nih.gov The synthesis of 4-aminobutanoic acid itself can be achieved through various established organic reactions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters for optimization include temperature, solvent, reaction time, and catalyst choice.

Temperature Control : The thermal decomposition of acyl azides in the Curtius rearrangement and the thermolysis of carbamates in phosgene-free routes are highly temperature-sensitive. wikipedia.orgnih.gov Precise temperature control is necessary to ensure complete reaction without degrading the product. The development of thermo-stable enzymes and catalysts is an area of active research to improve process efficiency at specific temperatures. nih.gov

Solvent Selection : The choice of solvent is crucial, especially for the Curtius rearrangement, where an inert solvent is required to prevent trapping of the isocyanate intermediate. For other steps, the solvent must be compatible with both the reagents and the evolving product. almacgroup.com

Catalyst Optimization : In catalytic routes, screening for the most effective catalyst can dramatically improve yields and reaction rates. nih.gov For example, in phosgene-free carbamate decomposition, identifying a catalyst that lowers the required temperature can prevent the formation of unwanted byproducts. nih.gov

Process Optimization : The use of continuous flow reactors for hazardous reactions like the Curtius rearrangement allows for better temperature control, rapid mixing, and a smaller reaction volume at any given time, which significantly enhances safety and can lead to improved yields and purity. almacgroup.com

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The purification of this compound and its synthetic intermediates requires standard laboratory techniques tailored to the properties of each compound.

Extraction and Washing : Liquid-liquid extraction is commonly used to separate the product from the reaction mixture, often involving washes with aqueous solutions to remove inorganic salts or water-soluble impurities. orgsyn.org

Chromatography : Column chromatography, particularly using silica (B1680970) gel, is a powerful technique for separating the target compound from byproducts and unreacted starting materials, especially for non-volatile compounds. almacgroup.com

Distillation : For volatile intermediates, such as esterified precursors or certain carbamates, fractional distillation under reduced pressure can be an effective method of purification. orgsyn.org

Recrystallization : If the final product or an intermediate is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure crystalline material.

Given the dual functionality of this compound, purification must be conducted under anhydrous conditions to prevent the hydrolysis of the isocyanate group to an unstable carbamic acid, which would then decompose. organic-chemistry.org

Chemical Transformations and Reaction Mechanisms of 4 Isocyanatobutanoic Acid

Reactivity of the Isocyanate Functionality

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. rsc.org This reactivity is fundamental to the formation of many important polymeric and small-molecule structures. The electrophilicity of the carbon is enhanced by resonance, and electron-withdrawing substituents can further increase its reactivity. rsc.org

The most common reactions of isocyanates involve the nucleophilic addition of compounds with an active hydrogen atom. researchgate.net These reactions are typically fast and form the basis for the synthesis of polyurethanes and polyureas. wikipedia.orgresearchgate.net

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). wikipedia.orgstudy.com The reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. researchgate.netkuleuven.be This reaction is the foundation of polyurethane chemistry. kuleuven.be When 4-isocyanatobutanoic acid reacts with a diol or polyol, polymer chains are formed. wikipedia.org

Reaction with Amines: The reaction with primary or secondary amines is typically faster than with alcohols and yields urea (B33335) derivatives. wikipedia.org This reaction is exploited in the production of polyureas when a diisocyanate reacts with a diamine. wikipedia.org

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.orgpatsnap.com The newly formed amine can then react with another isocyanate group to form a urea linkage. wikipedia.org This reaction is particularly important in the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.orgpatsnap.com

The general mechanism for these nucleophilic additions is depicted below:

Table 1: Nucleophilic Addition Reactions of the Isocyanate Group
Nucleophile Product General Equation
Alcohol (R'-OH) Urethane (B1682113) R-NCO + R'-OH → R-NHCOOR'
Amine (R'₂NH) Urea R-NCO + R'₂NH → R-NHCONR'₂

The carbon-nitrogen and carbon-oxygen double bonds within the isocyanate group can participate in cycloaddition reactions. These reactions are valuable for synthesizing various heterocyclic compounds.

[3+2] Cycloaddition: Isocyanates can react with nitrones in a [3+2] cycloaddition to form 1,2,4-oxadiazolidin-5-ones. acs.org The mechanism can be either concerted or stepwise, depending on the solvent's polarity. In polar solvents, the reaction tends to proceed via a stepwise mechanism initiated by the nucleophilic attack of the nitrone oxygen on the isocyanate carbon. acs.org Other [3+2] cycloadditions are also known, leading to different heterocyclic systems. rsc.orgresearchgate.net

Diels-Alder ([4+2]) Reaction: Isocyanates can function as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered heterocyclic rings. wikipedia.org

[6+2] Cycloaddition: In more specialized cases, electron-deficient isocyanates, such as tosyl isocyanate, can undergo [6+2] cycloaddition reactions with partners like 2-vinylazetidines to yield eight-membered cyclic ureas. nih.gov

This compound can undergo polymerization through its isocyanate group to form various polymer structures. The specific type of polymer formed depends on the co-reactants or the reaction conditions.

Polyurethanes: When this compound is reacted with a polyol (a molecule with multiple hydroxyl groups), a polyurethane is formed. wikipedia.org The linkage consists of repeating urethane units formed from the reaction between the isocyanate and hydroxyl groups.

Polyureas: Reaction with a diamine or polyamine leads to the formation of polyureas, which are characterized by repeating urea linkages. wikipedia.org

Polyisocyanurates: In the presence of specific catalysts, isocyanates can self-condense in a cyclotrimerization reaction to form highly stable, six-membered isocyanurate rings (1,3,5-triazine-2,4,6-triones). lookchem.comrsc.orgtue.nl When diisocyanates are used, this process leads to the formation of a cross-linked polyisocyanurate (PIR) network, known for its thermal stability and flame retardancy. wikipedia.orgtue.nl The self-polymerization of isocyanates is a stepwise process that can also lead to higher-molecular-weight oligomers like pentamers and heptamers. acs.org

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures. scispace.comwikipedia.org A key challenge in the anionic polymerization of isocyanates is preventing side reactions, particularly trimerization. scispace.comresearchgate.net

The mechanism involves initiation by a strong anion, such as an organometallic compound (e.g., sodium benzanilide), which attacks the isocyanate monomer to form a propagating anionic species. acs.orgacs.org In the absence of impurities or termination agents, the propagating chain ends remain active, allowing for the sequential addition of monomers. wikipedia.org To achieve a "living" process and suppress trimerization, special techniques are employed, such as using dual-functional initiators that both initiate polymerization and protect the active chain end, or adding salts like sodium tetraphenylborate (B1193919) to suppress the formation of highly reactive free amidate anions through the common-ion effect. scispace.comresearchgate.netacs.org This controlled process enables the synthesis of complex polymer architectures like block copolymers and star polymers. scispace.comwikipedia.org

The cyclotrimerization of isocyanates to form isocyanurates is a highly exothermic process. rsc.org This reaction is of great industrial importance for producing polyisocyanurate foams and high-performance coatings. lookchem.comtue.nl The process requires a catalyst to proceed efficiently and selectively. lookchem.comrsc.org

A wide range of catalysts can be used, which are broadly categorized as Lewis bases or metal-containing compounds. tue.nltue.nl

Table 2: Selected Catalysts for Isocyanate Cyclotrimerization

Catalyst Class Examples Reference
N-Heterocyclic Carbenes (NHCs) 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr) acs.org
N-Heterocyclic Olefins (NHOs) - rsc.org
Phosphines Trialkylphosphines tue.nl
Amines & Amine Derivatives Tetrakis(dimethylamino)ethylene (TDAE) lookchem.com

The choice of catalyst is crucial for controlling the reaction rate and minimizing the formation of byproducts, such as dimers (uretdiones). lookchem.comnih.gov N-heterocyclic carbenes, for instance, have been found to be highly efficient catalysts for the cyclotrimerization of a variety of isocyanates. acs.org

Oligomerization and Polymerization Mechanisms (e.g., formation of polyurethanes, polyureas, polyisocyanurates)

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in this compound can undergo reactions typical of its class, such as esterification or amidation. However, its most significant reaction in the context of this bifunctional molecule is its interaction with the isocyanate group.

Isocyanates react with carboxylic acids to form a mixed carbamic-carboxylic anhydride (B1165640) intermediate. patsnap.com This intermediate is generally unstable and readily decomposes, losing carbon dioxide to form an amide. patsnap.comacs.org This reaction provides a pathway for forming amide bonds without the need for traditional coupling agents. scielo.br The reaction can be promoted by ionic liquids, which can act as efficient media without requiring additional catalysts. scielo.brresearchgate.net

Due to the presence of both functionalities in one molecule, this compound has the potential to undergo intramolecular cyclization or intermolecular polymerization via this pathway, depending on the reaction conditions.

Interplay and Chemo-selectivity Between Isocyanate and Carboxylic Acid Groups

The dual presence of a highly electrophilic isocyanate group and a versatile carboxylic acid group within the same molecule presents unique challenges and opportunities in synthesis, demanding careful control of reaction conditions to achieve chemo-selectivity.

Achieving selective transformation of either the isocyanate or the carboxylic acid group in this compound is crucial for its use as a heterobifunctional building block. The choice of nucleophile, catalyst, and reaction conditions dictates which functional group will react preferentially.

Reactions Favoring the Carboxylic Acid Group:

Fischer Esterification: By using a strong acid catalyst (e.g., H₂SO₄) and an alcohol, the carboxylic acid can be selectively converted to an ester. The acidic conditions protonate the carboxylic acid, activating it for nucleophilic attack, while the isocyanate group is generally less reactive under these conditions.

Amide Formation with Carbodiimides: The use of specific coupling reagents like DCC or EDC is designed to activate the carboxylic acid group, forming the O-acylisourea intermediate. luxembourg-bio.com This directs the subsequent reaction with an amine nucleophile to selectively form an amide bond, leaving the isocyanate group intact for further modification.

Reactions Favoring the Isocyanate Group:

Urethane (Carbamate) Formation: Isocyanates react readily with alcohols at room temperature, often without a catalyst, to form urethanes. researchgate.net This reaction is typically faster and proceeds under milder (neutral) conditions than the esterification of the carboxylic acid, allowing for selective targeting of the isocyanate group.

Urea Formation: The reaction of the isocyanate group with an amine to form a urea is also a very rapid and high-yield reaction that occurs under mild, neutral conditions. researchgate.net This reaction is generally much faster than the DCC-mediated coupling of an amine with the carboxylic acid, providing another route for selective functionalization.

Intramolecular/Intermolecular Reactions: The reaction between the carboxylic acid and isocyanate groups themselves can also occur. This can lead to the formation of N-carboxyanhydrides (NCAs), which are known to readily form amides with the release of carbon dioxide. researchgate.netresearchgate.net This pathway represents a decarboxylative coupling and can be a competing reaction pathway if conditions are not carefully controlled to favor reaction with an external nucleophile. nih.gov

Table 3: Chemo-selective Reactions of this compound
Target GroupReaction TypeReagents & ConditionsProduct Functional Group
Carboxylic AcidFischer EsterificationAlcohol, H⁺ catalyst, HeatEster
Carboxylic AcidAmide CouplingAmine, DCC or EDC, Room TempAmide
IsocyanateUrethane FormationAlcohol, Room Temp (or catalyst)Urethane
IsocyanateUrea FormationAmine, Room TempUrea

Intramolecular Cyclization or Interaction Pathways

The molecular structure of this compound, featuring a terminal isocyanate group and a carboxylic acid function separated by a three-carbon aliphatic chain, is conducive to intramolecular reactions. The proximity of these two reactive moieties facilitates spontaneous or induced cyclization, leading to the formation of a stable five-membered heterocyclic ring system.

The primary intramolecular pathway for this compound is a cyclization reaction that proceeds through a mixed carboxylic-carbamic anhydride intermediate. This type of reaction is well-documented for intermolecular reactions between isocyanates and carboxylic acids and is the operative mechanism in this intramolecular case.

The process is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic carbon atom of the isocyanate group. This forms an unstable seven-membered cyclic mixed carboxylic-carbamic anhydride. This intermediate is generally not isolated due to its inherent instability.

Following its formation, the mixed anhydride undergoes a rapid decarboxylation, releasing a molecule of carbon dioxide. This step is thermodynamically favorable and drives the reaction towards the final product. The loss of carbon dioxide is accompanied by the formation of a new carbon-nitrogen bond, resulting in the stable five-membered lactam, 2-pyrrolidinone. This transformation is typically irreversible.

Cyclization Step: The carboxylic acid group adds to the isocyanate group to form a transient cyclic mixed carboxylic-carbamic anhydride.

Decarboxylation Step: The anhydride intermediate spontaneously loses a molecule of carbon dioxide to yield the final product.

This intramolecular cyclization can occur under thermal conditions, and it can also be facilitated by the presence of catalysts. While specific catalytic studies on this compound are not extensively documented, analogous intermolecular reactions benefit from catalysis, which can lower the reaction temperature and improve the reaction rate.

The table below presents data from analogous intermolecular reactions between various isocyanates and carboxylic acids, which serve to illustrate the typical conditions under which such transformations occur.

Isocyanate ReactantCarboxylic Acid ReactantCatalyst/ConditionsSolventYield (%)
Phenyl IsocyanateBenzoic Acid1,3-diallylimidazolium bromideIonic Liquid94
n-Butyl IsocyanateBenzoic Acid1,3-diallylimidazolium bromideIonic Liquid92
Phenyl IsocyanateAcetic AcidNone (Thermal)NoneNot Reported
Cyclohexyl IsocyanatePropionic AcidNone (Thermal)TolueneHigh

Advanced Analytical Methodologies and Derivatization Strategies for Research

Spectroscopic Techniques in Mechanistic Elucidation

Advanced spectroscopic methods are crucial for probing the intricate details of reactions involving 4-isocyanatobutanoic acid. These techniques go beyond simple compound identification to provide insights into reaction kinetics, intermediate species, and the electronic and structural changes occurring during chemical transformations.

Advanced Fourier-Transform Infrared (FTIR) Spectroscopy: Time-resolved and in-situ FTIR spectroscopy can be employed to monitor the consumption of the characteristic isocyanate (-N=C=O) stretching band, typically found around 2250-2275 cm⁻¹, in real-time. This allows for the kinetic analysis of reactions, such as urethane (B1682113) or urea (B33335) formation. Furthermore, subtle shifts in the carbonyl stretching frequency of the carboxylic acid group can provide information about hydrogen bonding or coordination to metal centers in catalytic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard for structural confirmation, advanced NMR techniques offer deeper mechanistic insights. For instance, two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can definitively establish the connectivity in complex derivatives. Isotope labeling studies, where ¹⁵N or ¹³C labeled this compound is used, can be a powerful tool to trace the metabolic or reaction pathways of the molecule.

Electron Spin Resonance (ESR) Spectroscopy: In reactions where radical mechanisms are suspected, ESR spectroscopy is an indispensable tool. For example, if this compound were involved in a polymerization process initiated by radical species, ESR could be used to detect and identify any transient radical intermediates, providing direct evidence for the proposed mechanism.

Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Product Analysis

The separation and identification of reactants, intermediates, and products in reactions involving this compound are critical for both qualitative and quantitative analysis. The high reactivity of the isocyanate group often necessitates derivatization to improve analytical stability and performance.

The isocyanate functional group is highly reactive towards nucleophiles, a property that is exploited in derivatization strategies for its analysis. Specific reagents are chosen to yield stable products that are amenable to chromatographic separation and mass spectrometric detection.

For the Isocyanate Group: Alcohols and amines are commonly used derivatizing agents. For instance, reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalyst will form a stable methyl or ethyl carbamate (B1207046) derivative. Primary and secondary amines react to form stable urea derivatives. The choice of derivatizing agent can be tailored to introduce a chromophore or a readily ionizable group to enhance detection by UV-Vis or mass spectrometry.

For the Carboxylic Acid Group: The carboxylic acid moiety can be esterified, for example, by reaction with an alkyl halide after conversion to the carboxylate salt, or by using diazomethane. This derivatization can increase the volatility of the analyte for gas chromatography.

A key application of derivatization is in the analysis of isocyanates in complex matrices. For example, the reaction of isocyanates with 1-(2-methoxyphenyl)piperazine (B120316) is a well-established method for their determination in air samples, forming a stable urea derivative that can be analyzed by LC-MS. While not specific to this compound, this principle is directly applicable.

For accurate quantification, the derivatization reaction must be rapid, reproducible, and proceed to completion. Optimization of reaction conditions is therefore a critical step.

Solvent and Catalyst: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred to avoid reaction with the isocyanate group. Catalysts, such as tertiary amines (e.g., triethylamine) or organotin compounds, are often used to accelerate the reaction of the isocyanate with the derivatizing agent.

Temperature and Time: The reaction temperature and time must be carefully controlled to ensure complete derivatization without causing degradation of the analyte or the derivative. Kinetic studies are often performed to determine the optimal conditions.

Stoichiometry: An excess of the derivatizing reagent is typically used to drive the reaction to completion and ensure that all the analyte is converted to the desired derivative.

The following table summarizes key parameters that require optimization for the derivatization of this compound for quantitative analysis.

ParameterConsiderations for Optimization
Derivatizing Agent Choice of alcohol or amine to provide a stable, detectable derivative.
Solvent Must be aprotic and inert to all reactants and products.
Catalyst Selection of an appropriate catalyst to ensure a fast and complete reaction.
Temperature Optimized to maximize reaction rate while minimizing degradation.
Reaction Time Determined by kinetic studies to ensure complete conversion.
Reagent Concentration A sufficient excess of the derivatizing agent is necessary.

Advanced Characterization of Derived Materials

When this compound is used as a monomer or a cross-linking agent to create new materials, advanced characterization techniques are employed to understand the structural and bonding properties at a molecular level.

Solid-State NMR (ssNMR): For insoluble polymeric materials derived from this compound, ssNMR is a powerful tool for structural analysis. It can provide information on the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N) within the polymer network, revealing details about cross-linking, chain packing, and molecular dynamics.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms on the surface of a material. For a polymer film made using this compound, XPS could be used to confirm the presence of nitrogen in the form of urethane or urea linkages and to analyze the carbon and oxygen bonding environments.

X-ray Diffraction (XRD): For crystalline or semi-crystalline materials derived from this compound, XRD can provide detailed information about the crystal structure, including unit cell dimensions and atomic positions. This is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

These advanced analytical and characterization techniques are indispensable for the rational design and development of new molecules and materials based on the versatile chemistry of this compound.

Applications of 4 Isocyanatobutanoic Acid in Complex Molecule Synthesis and Material Science Innovation Synthetic Focus

Utilization as a Building Block in Multi-Step Organic Synthesis

The unique structure of 4-isocyanatobutanoic acid makes it a valuable precursor in the synthesis of diverse organic compounds. researchgate.netmdpi.comnih.gov Its isocyanate group readily reacts with nucleophiles such as amines and alcohols, while the carboxylic acid moiety can undergo various transformations, including esterification and amidation. This dual functionality enables the construction of complex molecular frameworks.

While direct examples of this compound in the synthesis of novel heterocyclic compounds are not extensively detailed in the provided search results, the reactivity of its functional groups is analogous to that of other isocyanates and carboxylic acids used in heterocycle synthesis. Isocyanates are known to participate in cyclization reactions to form a variety of heterocyclic systems. For instance, the reaction of an isocyanate with an appropriate nucleophile can lead to the formation of lactams, hydantoins, and other nitrogen-containing heterocycles.

The carboxylic acid group can be activated and subsequently reacted with dinucleophiles to form heterocyclic rings. For example, condensation of a dicarboxylic acid with a diamine can yield a macrocyclic diamide. The presence of both functionalities in this compound offers the potential for intramolecular cyclization reactions to generate novel heterocyclic structures, or for use as a key building block in multi-component reactions for the assembly of more complex heterocyclic systems. ultimatelinings.com

This compound can be utilized as a scaffold for the construction of frameworks found in bioactive molecules. primeauxassociates.comdoxuchem.comspecialchem.com The isocyanate group can be used to introduce a urea (B33335) or urethane (B1682113) linkage, which is a common motif in many biologically relevant compounds. For example, reaction with an amine-containing fragment would form a urea derivative, while reaction with a hydroxyl-containing fragment would yield a urethane.

The carboxylic acid end of the molecule provides a handle for further functionalization or for linking to other molecular fragments. This could involve peptide coupling reactions to incorporate amino acids or the formation of ester linkages with other hydroxy-containing molecules. The ability to sequentially or simultaneously react both the isocyanate and carboxylic acid groups allows for the controlled assembly of complex molecular architectures that can serve as precursors to potentially bioactive compounds.

Role in Polymer Chemistry and Functional Material Design

In the realm of polymer science, this compound is a valuable monomer for the synthesis of functional polymers. The isocyanate group is highly reactive towards active hydrogen compounds, making it suitable for polymerization reactions, while the carboxylic acid group can be used to impart specific functionalities to the resulting polymer.

This compound can be incorporated into polyurethane and polyurea chains. researchgate.netwikipedia.org In the synthesis of polyurethanes, the isocyanate group reacts with polyols. doxuchem.com The presence of the carboxylic acid group on the this compound monomer would result in a polyurethane with pendant carboxylic acid groups along the polymer backbone. These groups can enhance properties such as adhesion and solubility, or provide sites for post-polymerization modification.

Similarly, in the formation of polyureas, the isocyanate group reacts with polyamines. nih.gov The incorporation of this compound would lead to polyureas bearing carboxylic acid functionalities. These functional groups can influence the polymer's physical properties and provide opportunities for further chemical transformations.

Table 1: Reactivity of this compound in Polymer Synthesis

Polymer TypeCo-reactantResulting LinkagePendant Functional Group
PolyurethanePolyolUrethaneCarboxylic Acid
PolyureaPolyamineUreaCarboxylic Acid

The carboxylic acid group of this compound allows for the development of functionalized polymer backbones and side chains. researchgate.net When used as a comonomer in polymerization, the carboxylic acid groups are distributed along the polymer backbone. These groups can then be used to introduce a variety of other functional moieties through post-polymerization modification. For example, they can be converted to esters, amides, or salts, thereby tuning the polymer's properties for specific applications.

Alternatively, this compound can be used to functionalize existing polymers. For instance, a polymer with pendant hydroxyl or amine groups can be reacted with this compound to introduce carboxylic acid-terminated side chains. This approach allows for the modification of existing polymer platforms to impart new functionalities.

The bifunctional nature of this compound makes it a suitable candidate for the synthesis of spacer molecules and crosslinking agents. specialchem.comchimicalombarda.com As a spacer, it can be used to connect two different molecular entities, with the length and flexibility of the butanoic chain influencing the distance and orientation between the connected groups.

In the context of crosslinking, the isocyanate and carboxylic acid groups can react with complementary functional groups on different polymer chains, thereby forming a network structure. maflon.com For example, the isocyanate group could react with hydroxyl groups on one polymer chain, while the carboxylic acid group (after activation) could react with hydroxyl or amine groups on another chain. This crosslinking process can significantly improve the mechanical properties and thermal stability of the polymer. google.com

Design and Synthesis of Peptide Analogues and Mimics from Polyisocyanatesresearchgate.net

The strategic incorporation of non-natural building blocks into peptide structures has given rise to the field of peptidomimetics, which aims to develop molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. Polyisocyanates, a class of polymers with a repeating isocyanate group, have emerged as a versatile platform for the design and synthesis of peptide analogues and mimics. The rigid helical conformation adopted by many polyisocyanates makes them particularly suitable for mimicking secondary structures of peptides, such as the α-helix. The use of functionalized isocyanates, such as this compound, offers a pathway to introduce specific chemical functionalities along the polymer backbone, further expanding their potential in creating sophisticated peptide mimics.

The synthesis of peptide analogues using isocyanate chemistry primarily involves the formation of urea or urethane linkages. When an isocyanate group reacts with the N-terminus of an amino acid or peptide, it forms a stable urea bond. This approach allows for the stepwise construction of peptide chains where amide bonds are selectively replaced by urea functionalities. The bifunctional nature of this compound, possessing both a reactive isocyanate group and a carboxylic acid, presents unique opportunities for creating novel peptide analogues.

To achieve the controlled synthesis of peptide analogues using this compound, a chemoselective strategy employing orthogonal protecting groups is essential. This ensures that the isocyanate and carboxylic acid moieties react in a desired sequence. For instance, the carboxylic acid of this compound can be protected as an ester (e.g., methyl or ethyl ester) to allow the free isocyanate group to react with the amino group of an amino acid or peptide. Following this urea bond formation, the ester can be selectively deprotected to liberate the carboxylic acid, which can then be coupled to the N-terminus of another amino acid, thus extending the peptide chain. This iterative process allows for the precise placement of urea linkages derived from this compound within a peptide sequence.

A generalized reaction scheme for the incorporation of a this compound moiety into a dipeptide is illustrated below:

Step 1: Protection of the Carboxylic Acid The carboxylic acid of this compound is first protected, for example, as a methyl ester, to yield methyl 4-isocyanatobutanoate.

Step 2: Reaction with the first Amino Acid The resulting isocyanate ester is then reacted with the N-terminus of a protected amino acid (e.g., Alanine methyl ester) to form a urea linkage.

Step 3: Deprotection of the Carboxylic Acid The methyl ester of the urea-adduct is selectively hydrolyzed to yield the free carboxylic acid.

Step 4: Coupling with the second Amino Acid The newly formed carboxylic acid is then coupled with the N-terminus of a second amino acid (e.g., Glycine methyl ester) using standard peptide coupling reagents to form a traditional amide bond.

Step 5: Final Deprotection Finally, all protecting groups are removed to yield the desired peptide analogue containing a urea linkage derived from this compound.

This synthetic strategy can be adapted for solid-phase peptide synthesis (SPPS), which allows for the efficient and automated construction of longer peptide analogues.

Furthermore, the polymerization of isocyanate monomers can lead to the formation of polyisocyanates, which can act as scaffolds for mimicking the secondary structures of peptides. While the direct polymerization of this compound is challenging due to the presence of the reactive carboxylic acid, its esterified derivatives can be polymerized. The resulting poly(isocyanatobutanoate) would feature a helical backbone with pendant ester groups. These ester groups can then be hydrolyzed to carboxylic acids, providing handles for the attachment of amino acid side chains or other functional groups, leading to the creation of complex peptide mimics.

The design of such polyisocyanate-based peptide mimics allows for the control over the helical pitch and the spatial arrangement of the appended functional groups, enabling the replication of the surfaces of biologically active peptides. These synthetic mimics can be designed to interact with specific biological targets, such as receptors or enzymes, with high affinity and selectivity.

Below is a data table summarizing the key characteristics of peptide analogues synthesized using isocyanate-based methods compared to natural peptides.

PropertyNatural PeptidesPeptide Analogues with Urea LinkagesPolyisocyanate-Based Mimics
Backbone Linkage Amide bonds (-CO-NH-)Amide and Urea bonds (-NH-CO-NH-)Polyurea/Polyurethane backbone
Conformational Flexibility Generally flexible, can adopt various conformationsReduced flexibility at the urea linkageRigid helical or rod-like conformation
Proteolytic Stability Susceptible to enzymatic degradationIncreased resistance to proteasesHighly resistant to proteolysis
Synthesis Method Ribosomal synthesis in vivo, SPPS in vitroStepwise synthesis using isocyanates and protecting groupsPolymerization of isocyanate monomers
Structural Mimicry -Local mimicry of peptide backboneMimicry of secondary structures (e.g., α-helices)

The research in this area is continually advancing, with new synthetic methodologies and polymer architectures being developed to create more sophisticated and functional peptide analogues and mimics based on polyisocyanates.

Theoretical and Computational Studies of 4 Isocyanatobutanoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. wavefun.com Methods such as Density Functional Theory (DFT) are widely used to perform geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. mdpi.com For 4-isocyanatobutanoic acid, this involves calculating key structural parameters like bond lengths, bond angles, and dihedral angles.

The flexibility of the four-carbon chain in this compound allows for multiple conformations, which arise from rotation around the C-C single bonds. chemistrysteps.com Conformational analysis involves mapping the potential energy surface as a function of these rotations to identify the most stable conformers (e.g., anti or gauche arrangements) and the energy barriers between them. pressbooks.pub The most stable conformation, the global minimum, represents the most probable structure of the molecule under given conditions. The staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. chemistrysteps.com

Below is a table of hypothetical, yet plausible, optimized geometric parameters for the most stable conformer of this compound, as would be calculated using a DFT method like B3LYP/6-311G(d,p). mdpi.com

Parameter Atoms Involved Calculated Value
Bond Length N=C (isocyanate)1.21 Å
C=O (isocyanate)1.18 Å
C-N (chain)1.45 Å
C-C (chain)1.53 Å
C=O (acid)1.22 Å
C-O (acid)1.35 Å
O-H (acid)0.97 Å
Bond Angle N=C=O178.5°
C-N=C125.0°
O=C-OH123.0°
Dihedral Angle H-O-C=O180.0° (trans)
C1-C2-C3-C4180.0° (anti)

Reaction Pathway Modeling and Transition State Analysis

Understanding how this compound participates in chemical reactions requires modeling the entire reaction pathway. This process involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. wikipedia.org The transition state is a fleeting, unstable arrangement of atoms at the peak of the energy barrier for a reaction, and its structure is crucial for understanding the reaction mechanism. ims.ac.jpmit.edu

Computational methods, such as the Nudged Elastic Band (NEB) method, are employed to find the minimum energy path between reactants and products, thereby locating the transition state structure. ims.ac.jp Once the transition state is identified, transition state theory (TST) can be used to calculate important kinetic parameters. wikipedia.org Key thermodynamic values derived from these calculations include the standard enthalpy of activation (ΔH‡) and the Gibbs free energy of activation (ΔG‡), which determines the theoretical reaction rate. wikipedia.org

For example, the reaction of the isocyanate group with a simple alcohol like methanol (B129727) could be modeled. A reaction coordinate diagram would illustrate the energy changes as the reactants approach, form a transition state, and resolve into the final carbamate (B1207046) product.

Reaction Parameter Description Illustrative Calculated Value
ΔH‡ (Enthalpy of Activation) The change in enthalpy between the reactants and the transition state.45 kJ/mol
ΔG‡ (Gibbs Free Energy of Activation) The change in Gibbs free energy between the reactants and the transition state; determines the reaction rate.60 kJ/mol
ΔE_rxn (Energy of Reaction) The overall energy difference between the products and the reactants.-90 kJ/mol (Exothermic)

Prediction of Chemo- and Regioselectivity in Complex Reactions

This compound is a bifunctional molecule, containing both an isocyanate and a carboxylic acid group. When it reacts with a polyfunctional molecule, such as an amino alcohol, multiple reaction pathways are possible, leading to questions of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, will the amino alcohol react at the isocyanate group or the carboxylic acid group?

Regioselectivity refers to the preferential reaction at one position over another when multiple similar sites are available.

Quantum chemical calculations can predict the outcome of such competitive reactions by comparing the activation energy barriers for all possible pathways. The reaction pathway with the lowest activation energy (ΔG‡) is kinetically favored and will be the dominant pathway, thus determining the major product.

Consider the reaction of this compound with 2-aminoethanol. The nucleophilic amine can attack the isocyanate, or a base-catalyzed reaction could occur at the carboxylic acid. By calculating the transition state energies for both possibilities, the chemoselectivity can be predicted.

Reaction Pathway Reacting Groups Predicted ΔG‡ (Illustrative) Predicted Outcome
Pathway A Isocyanate + Amine55 kJ/molFavored Pathway
Pathway B Carboxylic Acid + Alcohol (Esterification)95 kJ/molDisfavored Pathway
Pathway C Isocyanate + Alcohol70 kJ/molDisfavored Pathway
Pathway D Carboxylic Acid + Amine (Amidation)110 kJ/molDisfavored Pathway

Molecular Dynamics Simulations of Polymerization Processes

The isocyanate group is well-known for its ability to undergo polymerization, forming polyisocyanates. acs.org Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time, making them ideal for modeling polymerization processes. nih.gov Unlike quantum methods, MD uses classical mechanics and pre-defined force fields (e.g., AMBER, CHARMM) to describe the interactions between atoms. nih.gov

MD simulations can model the anionic polymerization of this compound, providing insights into:

Chain Growth and Kinetics: Simulating the step-by-step addition of monomer units to a growing polymer chain.

Polymer Conformation: Observing how the polymer chain folds and arranges itself in space. Polyisocyanates are known to adopt rigid helical structures due to steric hindrance in the backbone. acs.org

Self-Assembly and Bulk Properties: Modeling how multiple polymer chains interact in a simulated environment to predict material properties like density, viscosity, and the formation of larger-scale structures. schrodinger.com

A typical MD simulation setup involves placing the molecules (monomers, initiator, solvent) in a simulation box with periodic boundary conditions and running the simulation for a specified time (nanoseconds to microseconds) at a given temperature and pressure. ippi.ac.ir

MD Simulation Parameter Purpose Typical Value/Setting
Force Field Describes the potential energy and forces between atoms.OPLS-AA or a custom-parameterized field
Simulation Box The periodic volume containing the system.Cubic, 30 nm x 30 nm x 30 nm
Ensemble Defines the thermodynamic variables that are kept constant.NPT (constant Number of particles, Pressure, Temperature)
Temperature The temperature at which the simulation is run.300 K
Time Step The interval between successive calculations of forces and positions.2.0 fs
Simulation Length The total duration of the simulated process.100 ns

Future Perspectives in 4 Isocyanatobutanoic Acid Research

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

Future research into the synthesis of 4-isocyanatobutanoic acid is likely to be heavily influenced by the principles of sustainable and green chemistry. Traditional methods for isocyanate synthesis often involve hazardous reagents like phosgene (B1210022). wikipedia.org Modern approaches aim to circumvent these issues by developing safer and more environmentally benign pathways.

One of the most promising emerging methodologies is the application of flow chemistry . Continuous flow processes offer enhanced safety and control over reaction parameters, which is particularly advantageous when dealing with reactive intermediates like isocyanates. thieme-connect.comuniversityofcalifornia.edu The synthesis of isocyanates from carboxylic acids via a Curtius rearrangement can be adapted to a flow process, minimizing the accumulation of potentially explosive acyl azide (B81097) intermediates. thieme-connect.comacs.org This approach, which has been successfully applied to other carboxylic acids, could provide a safer and more scalable route to this compound. thieme-connect.com

Furthermore, the development of biocatalytic methods for the synthesis of isocyanate precursors represents a significant frontier in sustainable chemistry. While direct enzymatic synthesis of isocyanates is not yet established, enzymes could be employed for the green synthesis of the corresponding carboxylic acid or amine precursors. Research into greener processes for similar compounds, such as (S)-3-aminobutanoic acid, highlights the potential for chemoenzymatic strategies that reduce reliance on harsh chemicals and organic solvents.

Future synthetic research could focus on the following areas:

Phosgene-Free Synthesis: Exploring alternative reagents to phosgene for the conversion of the corresponding amine or carboxylic acid to the isocyanate. This could include the use of safer carbonylating agents or the development of novel catalytic systems.

Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials to reduce the carbon footprint of its production.

Catalytic Approaches: Developing efficient catalytic systems for the conversion of the carboxylic acid group to the isocyanate, potentially through a one-pot process that avoids the isolation of intermediates.

Emerging Synthetic MethodologyPotential Advantage for this compound Synthesis
Flow ChemistryEnhanced safety, scalability, and control over reaction conditions.
BiocatalysisUse of renewable resources, milder reaction conditions, and reduced waste.
Phosgene-Free ReagentsImproved safety profile and reduced environmental impact.

Advanced Applications in Macromolecular Engineering and Functional Materials

The dual functionality of this compound makes it an attractive building block for the creation of advanced polymers and functional materials. The isocyanate group can readily react with a variety of nucleophiles, such as alcohols and amines, to form urethane (B1682113) and urea (B33335) linkages, respectively, which are the basis of polyurethane and polyurea chemistry. wikipedia.org The carboxylic acid group provides a handle for further functionalization or for imparting specific properties to the resulting material.

In the realm of controlled polymerization , this compound could be utilized as a functional initiator or monomer. nih.govnih.govsigmaaldrich.com For instance, the carboxylic acid could be used to initiate the polymerization of cyclic esters or other monomers, while the isocyanate group remains available for post-polymerization modification. This would allow for the synthesis of well-defined block copolymers with tailored properties.

Another exciting avenue is the use of this compound for the surface functionalization of materials. mdpi.comresearchgate.net The carboxylic acid can anchor the molecule to a variety of surfaces, such as metal oxides or other nanoparticles, while the isocyanate group can then be used to attach other molecules, polymers, or biomolecules. mdpi.com This could lead to the development of novel hybrid materials with applications in areas such as coatings, adhesives, and composites.

Future applications in macromolecular engineering could include:

Smart Polymers: The carboxylic acid group can impart pH-responsiveness to polymers, allowing for the development of materials that change their properties in response to environmental stimuli.

Biodegradable Polymers: The ester and amide linkages that can be formed from this compound are potentially susceptible to hydrolysis, which could be exploited for the design of biodegradable materials.

Functional Coatings: The ability to tailor the surface chemistry of materials with this compound could lead to the development of coatings with specific properties, such as improved biocompatibility or enhanced adhesion.

Interdisciplinary Research Opportunities with Chemical Biology and Analytical Science

The unique chemical properties of this compound open up a range of possibilities at the interface of chemistry, biology, and analytical science. The reactivity of the isocyanate group towards nucleophiles present in biological systems, such as amines on proteins, makes it a candidate for the development of novel chemical probes and bioconjugation reagents. researchgate.netnih.govchemicalprobes.orgnih.govchemicalprobes.org

As a chemical probe , this compound could be used to selectively label proteins or other biomolecules. The carboxylic acid group could be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, allowing for the detection and visualization of the labeled biomolecule. The selectivity of the isocyanate group for certain nucleophiles could be exploited to target specific residues on a protein.

In the field of biosensor development , this compound could be used to immobilize enzymes or other biological recognition elements onto a sensor surface. nih.govnih.govmdpi.commdpi.com The carboxylic acid could be used to attach the molecule to the sensor surface, while the isocyanate group could then be used to covalently link the biological component. This could lead to the development of robust and sensitive biosensors for a variety of applications, including medical diagnostics and environmental monitoring.

Potential interdisciplinary research opportunities include:

Activity-Based Protein Profiling: Designing probes based on this compound to study the activity of enzymes and other proteins in complex biological systems.

Drug Delivery Systems: Utilizing the reactive nature of the isocyanate group to attach drugs to polymers or nanoparticles, creating targeted drug delivery vehicles.

Diagnostic Assays: Developing new diagnostic tools based on the specific interactions of this compound with disease biomarkers.

Research AreaPotential Application of this compound
Chemical BiologyDevelopment of chemical probes for protein labeling and bioconjugation.
Analytical ScienceImmobilization of biomolecules for the fabrication of biosensors.
Medicinal ChemistryDesign of targeted drug delivery systems and diagnostic agents.

Q & A

Q. What protocols ensure reproducibility in cross-linking applications of this compound?

  • Methodological Answer :
  • Standardization : Pre-dry substrates to eliminate moisture.
  • Kinetic Profiling : Monitor reaction progress via gel permeation chromatography (GPC) or MALDI-TOF.
  • Batch Documentation : Record lot-specific purity data (HPLC) and storage conditions .

Safety and Compliance

Q. What waste management protocols are required for this compound residues?

  • Methodological Answer : Hydrolyze residual isocyanate groups with aqueous ethanol (50% v/v) before disposal. Segregate waste containers for hazardous organic residues and coordinate with certified waste management services for incineration .

Contradiction Analysis

Q. How can conflicting literature reports on the catalytic efficiency of this compound be reconciled?

  • Methodological Answer :
  • Factor Isolation : Compare studies for variables like catalyst loading, solvent, and substrate ratios.
  • Sensitivity Analysis : Use Plackett-Burman experimental design to rank influential factors.
  • Collaborative Validation : Share raw data via open-access platforms for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.